

2-(Diethylamino)butanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diethylamino)butanenitrile

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An In-depth Technical Guide to 2-(Diethylamino)butanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-(Diethylamino)butanenitrile**, targeted towards researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Data

2-(Diethylamino)butanenitrile is a chemical intermediate. The quantitative properties of this compound are summarized below.

Property	Value	Source
Molecular Formula	C8H16N2	[1] [2]
Molecular Weight	140.23 g/mol	[1] [2]
CAS Number	16250-35-4	[1] [2]

Experimental Protocols

Synthesis of 2-(Diethylamino)butanenitrile

A plausible and established method for the synthesis of **2-(Diethylamino)butanenitrile** is the Strecker synthesis, a well-known method for producing α -aminonitriles. The following protocol

is adapted from the verified procedure for a lower homolog, diethylaminoacetonitrile, and is expected to yield the desired product with high efficiency.[3]

Reaction Scheme:

Butyraldehyde + Diethylamine + Sodium Cyanide → **2-(Diethylamino)butanenitrile**

Materials and Reagents:

- Butyraldehyde
- Diethylamine
- Sodium Cyanide (NaCN)
- Sodium Bisulfite (NaHSO₃)
- Water (H₂O)
- Anhydrous drying agent (e.g., Magnesium Sulfate or Drierite)
- Diethyl ether (for extraction, optional)

Procedure:

Caution: This synthesis involves highly toxic sodium cyanide and may produce hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- **Bisulfite Adduct Formation:** In a suitable reaction vessel, dissolve sodium bisulfite in water. To this solution, add butyraldehyde while stirring. The mixture may be gently warmed to facilitate the formation of the aldehyde-bisulfite adduct.
- **Amine Addition:** Cool the reaction mixture. Add diethylamine to the solution with continuous stirring. Allow the mixture to react for a period of time (e.g., 1-2 hours) to form the corresponding amino alcohol intermediate.

- **Cyanide Addition:** In a separate container, prepare a solution of sodium cyanide in water. Carefully and slowly add the sodium cyanide solution to the reaction mixture. Efficient stirring is crucial during this step to ensure proper mixing of the aqueous and organic phases.
- **Reaction and Separation:** Continue stirring the mixture for 1.5 to 2 hours. After the reaction is complete, the organic layer containing the **2-(diethylamino)butanenitrile** product will separate from the aqueous layer.
- **Isolation and Drying:** Separate the upper organic layer using a separatory funnel. Dry the crude product over an anhydrous drying agent.
- **Purification:** The crude nitrile can be purified by vacuum distillation to yield the final product.

Analytical Methodologies

The characterization and quantification of **2-(Diethylamino)butanenitrile** can be achieved through various analytical techniques. Given its chemical structure (a tertiary amine and a nitrile), the following methods are applicable:

- **Gas Chromatography (GC):** A primary method for the analysis of volatile and semi-volatile organic compounds.
 - **Detector:** A Flame Ionization Detector (FID) is suitable for quantifying the compound due to the presence of carbon-hydrogen bonds. A Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity.
 - **Column:** A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) would be appropriate for separation.
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** For higher sensitivity and specificity, particularly in complex matrices.
 - **Derivatization:** While the compound can be analyzed directly, derivatization of the amine group can improve chromatographic behavior and detection.
 - **Ionization:** Electrospray Ionization (ESI) in the positive mode would be effective for this molecule.

- Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer would provide excellent selectivity and low limits of quantification.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
 - ^1H NMR: Will show characteristic signals for the diethyl groups, the methine proton adjacent to the nitrile, and the butyl chain protons.
 - ^{13}C NMR: Will confirm the number of unique carbon environments, including the characteristic signal for the nitrile carbon.
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
 - A sharp, medium-intensity peak is expected in the range of $2220\text{--}2260\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch.
 - C-H stretching and bending vibrations for the alkyl groups will also be prominent.

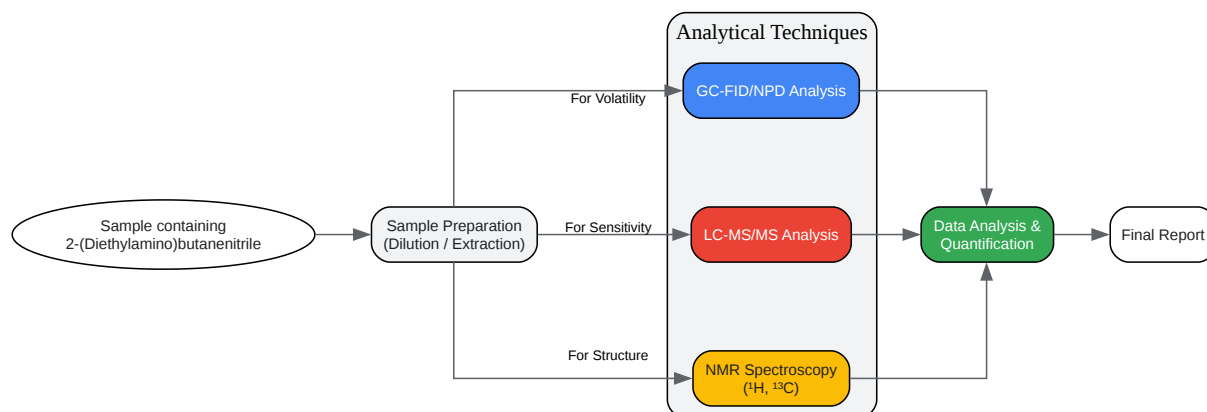
Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to **2-(Diethylamino)butanenitrile**.



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Caption: Synthetic workflow for **2-(Diethylamino)butanenitrile**.



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Caption: General analytical workflow for the characterization of **2-(Diethylamino)butanenitrile**.

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- To cite this document: BenchChem. [2-(Diethylamino)butanenitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b102810#2-diethylamino-butanenitrile-molecular-weight-and-formula>]

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